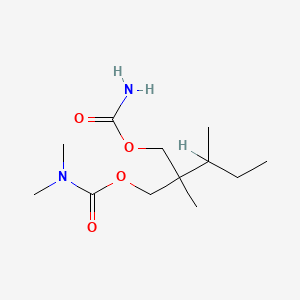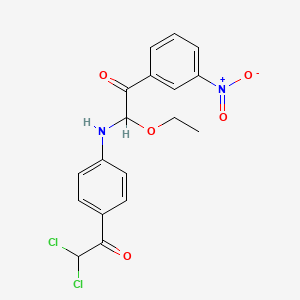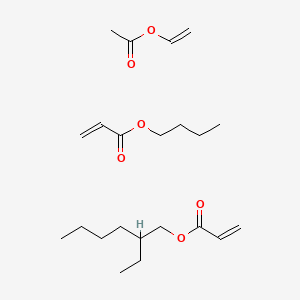
Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are organic compounds that are commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate typically involves esterification reactions. For butyl prop-2-enoate, butanol reacts with acrylic acid in the presence of an acid catalyst. Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. 2-Ethylhexyl prop-2-enoate is prepared by reacting 2-ethylhexanol with acrylic acid under acidic conditions .
Industrial Production Methods
Industrial production of these compounds often involves continuous processes to ensure high yield and purity. For example, the production of ethenyl acetate involves the use of a fixed-bed reactor where ethylene and acetic acid are continuously fed, and the product is continuously removed .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate undergo various chemical reactions, including:
Polymerization: These compounds can undergo free radical polymerization to form polymers and copolymers.
Esterification and Transesterification: They can react with alcohols and acids to form different esters.
Hydrolysis: These esters can be hydrolyzed to their corresponding alcohols and acids under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Esterification: Different esters depending on the reactants used.
Hydrolysis: Corresponding alcohols and acids.
Applications De Recherche Scientifique
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate have numerous applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Used in coatings, adhesives, and sealants due to their excellent adhesive properties.
Mécanisme D'action
The mechanism of action of these compounds primarily involves their ability to undergo polymerization and form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization. These steps are facilitated by the presence of initiators and the reactive double bonds in the monomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
Uniqueness
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for a wide range of applications compared to other similar compounds .
Propriétés
Numéro CAS |
28040-72-4 |
|---|---|
Formule moléculaire |
C22H38O6 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
Clé InChI |
UMNNKDMMAPRBEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=O)OC=C |
Numéros CAS associés |
28040-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


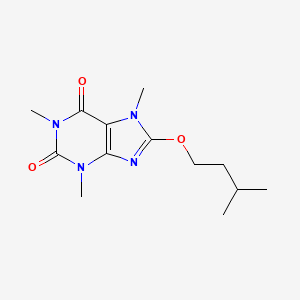
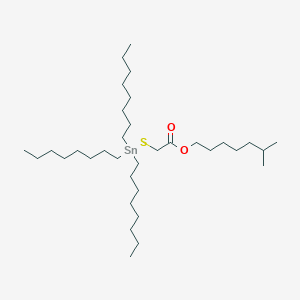
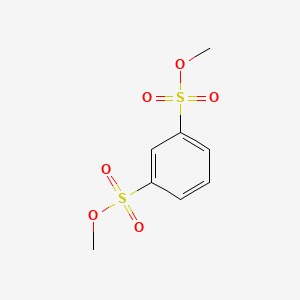
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
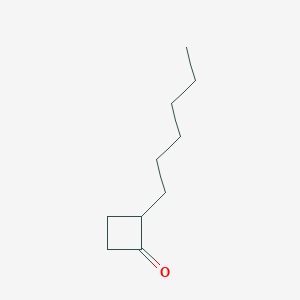

phosphanium bromide](/img/structure/B14692895.png)
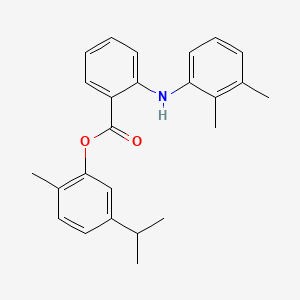

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)

